molecular formula C14H28N4O2 B2958682 N1,N4-dibutylpiperazine-1,4-dicarboxamide CAS No. 6442-90-6

N1,N4-dibutylpiperazine-1,4-dicarboxamide

Cat. No.: B2958682
CAS No.: 6442-90-6
M. Wt: 284.404
InChI Key: DCMQDMKHRLOIQC-UHFFFAOYSA-N
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Description

N1,N4-dibutylpiperazine-1,4-dicarboxamide is a chemical compound with the molecular formula C14H28N4O2 and a molecular weight of 284.4 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two butyl groups and two carboxamide groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-dibutylpiperazine-1,4-dicarboxamide typically involves the reaction of piperazine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N4-dibutylpiperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-dibutylpiperazine-1,4-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N4-dibutylpiperazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-dimethylpiperazine-1,4-dicarboxamide
  • N1,N4-diethylpiperazine-1,4-dicarboxamide
  • N1,N4-dipropylpiperazine-1,4-dicarboxamide

Uniqueness

N1,N4-dibutylpiperazine-1,4-dicarboxamide is unique due to the presence of butyl groups, which can influence its chemical reactivity, solubility, and biological activity compared to other similar compounds with different alkyl groups .

Properties

IUPAC Name

1-N,4-N-dibutylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMQDMKHRLOIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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